5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine

Regiochemistry Medicinal Chemistry Kinase Inhibitor Design

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3) is a trisubstituted pyrimidine derivative (C₈H₁₁BrClN₃, MW 264.55) bearing bromine at C5, chlorine at C2, and an N,N-diethylamino group at C4. This specific 2,4,5-substitution pattern distinguishes it from its regioisomer 5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4) and from the simpler scaffold 5-bromo-2-chloropyrimidine (CAS 32779-36-5).

Molecular Formula C8H11BrClN3
Molecular Weight 264.55 g/mol
CAS No. 57054-88-3
Cat. No. B15214701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine
CAS57054-88-3
Molecular FormulaC8H11BrClN3
Molecular Weight264.55 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC=C1Br)Cl
InChIInChI=1S/C8H11BrClN3/c1-3-13(4-2)7-6(9)5-11-8(10)12-7/h5H,3-4H2,1-2H3
InChIKeyHLTVDIWJSHPQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3): A Regiospecifically Functionalized Dihalopyrimidine Building Block for Sequential Derivatization


5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3) is a trisubstituted pyrimidine derivative (C₈H₁₁BrClN₃, MW 264.55) bearing bromine at C5, chlorine at C2, and an N,N-diethylamino group at C4 [1]. This specific 2,4,5-substitution pattern distinguishes it from its regioisomer 5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine (CAS 57054-89-4) and from the simpler scaffold 5-bromo-2-chloropyrimidine (CAS 32779-36-5). The compound belongs to the 2,5-dihalopyrimidine family, which is established as a versatile platform for chemoselective sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions in medicinal chemistry [2]. As a pre-functionalized intermediate with orthogonal halogen handles, it is procured primarily as a key building block for kinase inhibitor and bioactive molecule synthesis.

Why 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine Cannot Be Replaced by Close Analogs in Synthetic Workflows


In-class compounds within the 2,5-dihalopyrimidine family share a core scaffold but diverge critically in the position and identity of substituents, which dictates the order, efficiency, and outcome of sequential derivatization steps [1]. The target compound (57054-88-3) uniquely positions the diethylamino group at C4 alongside chlorine at C2 and bromine at C5. This arrangement establishes a defined reactivity hierarchy: the C5–Br bond is activated for Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi), while the C2–Cl bond remains available for subsequent SNAr with amines or alkoxides [2]. The regioisomer 57054-89-4 reverses the amino and chloro positions, altering both the electronic character of the ring and the steric environment around each halogen, which can lead to different reaction rates, regioselectivity, and product profiles. The unsubstituted scaffold 5-bromo-2-chloropyrimidine (32779-36-5) lacks the pre-installed amine handle entirely, requiring an additional synthetic step that may be complicated by competing reactivity at C2 versus C4 in 2,4-dichloro precursors. Procurement of the correct regioisomer is therefore non-negotiable for reproducible synthetic routes.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (57054-88-3)


Regioisomeric Identity: 4-Diethylamino vs. 2-Diethylamino Substitution Defines Distinct Synthetic and Biological Profiles

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (57054-88-3) and its regioisomer 5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine (57054-89-4) share identical molecular formula (C₈H₁₁BrClN₃) and molecular weight (264.55 g/mol) but differ in the ring position of the diethylamino group (C4 vs. C2) and chlorine (C2 vs. C4) . In pyrimidine-based kinase inhibitor design, the C4 position typically engages the hinge-binding region of the ATP-binding pocket, making the regiochemistry of substituents at this position pharmacologically critical [1]. The C4-amino substituent in the target compound places the diethylamino group at the hinge-binding locus, whereas the C2-amino regioisomer places it at the solvent-exposed region, which can fundamentally alter target affinity and selectivity profiles. The availability of both regioisomers as distinct commercial products (Bidepharm BD662081 for 57054-88-3, purity 97%; separate catalog entries for 57054-89-4) underscores their non-interchangeability in synthetic and screening workflows .

Regiochemistry Medicinal Chemistry Kinase Inhibitor Design

Halogen Orthogonality: C5-Br vs. C2-Cl Enables Chemoselective Sequential Functionalization with Br Reacting First in Pd-Catalyzed Cross-Coupling

The presence of both bromine (C5) and chlorine (C2) on the pyrimidine ring of the target compound enables orthogonal reactivity not available in mono-halogenated or symmetrically dihalogenated analogs. In palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyrimidine with triorganoindium reagents (R₃In), the C5–Br bond reacts chemoselectively over the C2–Cl bond, yielding exclusively 5-substituted-2-chloropyrimidines when using 40 mol% R₃In [1]. At 100 mol% R₃In, sequential disubstitution occurs to afford 2,5-disubstituted pyrimidines [1]. This chemoselectivity hierarchy (Br > Cl for oxidative addition) is well-established for Pd(0)-catalyzed processes and applies directly to the target compound, where the pre-installed C4-diethylamino group does not interfere with cross-coupling at C5 [2]. In contrast, symmetrically 2,4-dichloro analogs (e.g., 5-bromo-2,4-dichloropyrimidine, CAS 36082-50-5) exhibit competing reactivity at C2 and C4 during SNAr, often requiring careful temperature control to achieve mono-substitution selectivity [2].

Chemoselectivity Cross-Coupling Sequential Derivatization

Pre-Installed Tertiary Amine Handle: The Diethylamino Group at C4 Eliminates One Synthetic Step Relative to 5-Bromo-2-chloropyrimidine

The target compound incorporates the N,N-diethylamino group at C4 as a pre-installed substituent, whereas the commonly used scaffold 5-bromo-2-chloropyrimidine (CAS 32779-36-5) requires a separate amination step to introduce this functionality . Reported synthesis of the closely related 5-bromo-N,N-diethylpyrimidin-2-amine from 5-bromo-2-chloropyrimidine and diethylamine proceeds in 95.8% yield after chromatographic purification (THF, 80 °C, 3 h, inert atmosphere) . However, for the target 4-amino regioisomer, the analogous reaction with 5-bromo-2,4-dichloropyrimidine requires regioselective amination at C4 over C2, which is achievable but introduces an additional optimization burden and potential for bis-adduct formation. By procuring the target compound directly, the user bypasses this amination step entirely, saving 1 synthetic step, reducing material loss (estimated 5–15% depending on regioselectivity), and eliminating the need for chromatographic separation of regioisomeric products [1]. The pre-installed diethylamino group also serves as a masked tertiary amine that can be carried through subsequent cross-coupling and SNAr steps without protection.

Synthetic Efficiency Building Block Late-Stage Functionalization

Commercial Purity Benchmark: 97% HPLC-Verified Purity with Multi-Technique Batch Quality Control Documentation

The target compound (57054-88-3) is commercially available at a standard purity of 97% from major research chemical suppliers, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds that of many closely related analogs: the regioisomer 57054-89-4 is listed at 95% purity by certain suppliers , while the simpler scaffold 5-bromo-2-chloropyrimidine (32779-36-5) is commonly supplied at 98% but without the pre-installed amine functionality. For synthetic applications where the building block is carried through multiple steps, initial purity directly impacts downstream yield calculations and impurity profiling. A 2% purity difference (97% vs. 95%) corresponds to up to 20 mg of unidentified impurities per gram of material, which can accumulate through multi-step sequences and complicate final product purification. The availability of NMR, HPLC, and GC batch data enables procurement teams to verify structural identity and purity independently before committing material to precious downstream chemistry .

Quality Control Analytical Characterization Reproducibility

Drug-Like Physicochemical Profile: Computed XLogP3 of 3.0 and Zero H-Bond Donors Position This Scaffold for CNS-Penetrant and Oral Bioavailability Optimization

Computed physicochemical properties of the target compound reveal a drug-like profile that supports its utility as a building block for orally bioavailable and potentially CNS-penetrant drug candidates: XLogP3 = 3.0, topological polar surface area (TPSA) = 29 Ų, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, and rotatable bond count = 3 [1]. The absence of hydrogen bond donors distinguishes this tertiary amine building block from primary or secondary amine analogs (e.g., 5-bromo-2-chloropyrimidin-4-amine, CAS 205672-25-9, which has 2 H-bond donors), reducing the potential for undesired hydrogen-bond-mediated off-target interactions and improving passive membrane permeability [2]. The XLogP3 value of 3.0 falls within the optimal range for CNS drug candidates (typically 1–4), while the low TPSA (<60 Ų) further supports blood-brain barrier penetration potential. In contrast, the primary amine analog (205672-25-9) has higher polarity (HBD = 2) and is unsubstituted at the amine, requiring additional alkylation steps to achieve comparable lipophilicity. These properties are computed and should be verified experimentally for specific final compounds.

Physicochemical Properties Drug-Likeness CNS Drug Design

Scaffold Provenance in Antimicrobial and Kinase Inhibitor Space: 5-Bromo-2-chloropyrimidin-4-amine Derivatives Show Documented Bioactivity

While the target compound itself functions primarily as a synthetic intermediate rather than a final bioactive entity, the 5-bromo-2-chloropyrimidin-4-amine scaffold from which it is derived has demonstrated quantifiable biological activity in peer-reviewed studies. Sulfonamide derivatives of 5-bromo-2-chloropyrimidin-4-amine (7a–h, 8a–e) were evaluated for in vitro antibacterial and antifungal activity, with compound 7b (N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide) showing significant antimicrobial activity against tested pathogenic bacterial and fungal strains [1]. In the kinase inhibitor domain, a series of 5-bromo-pyrimidine derivatives designed from the dasatinib scaffold showed potent Bcr/Abl kinase inhibition, with compounds 5c, 5e, 6g, 9e, 9f, and 10c identified as the most active among the series [2]. The target compound, with its pre-installed N,N-diethylamino group, serves as a direct precursor to N4-alkylated analogs that can be further elaborated via C5 cross-coupling to generate focused kinase inhibitor libraries. This establishes a demonstrated bioactivity trajectory that is not available for the simpler 5-bromo-2-chloropyrimidine scaffold (32779-36-5), which requires both amination and cross-coupling steps before biological evaluation [2].

Antimicrobial Activity Kinase Inhibition Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine (57054-88-3)


Kinase Inhibitor Library Synthesis via Sequential C5 Cross-Coupling Followed by C2 SNAr

The target compound is optimally deployed as the core building block in the synthesis of trisubstituted pyrimidine kinase inhibitor libraries. The workflow proceeds by (i) Suzuki or Stille cross-coupling at the C5–Br position to introduce aryl, heteroaryl, or alkenyl diversity elements, exploiting the documented chemoselectivity of Br over Cl in Pd(0)-catalyzed reactions [1]; (ii) subsequent nucleophilic aromatic substitution at the C2–Cl position with amines, alkoxides, or thiols to introduce a second diversity element; (iii) the C4-diethylamino group is carried through both steps without protection, serving as a solvent-exposed or hinge-binding motif depending on the target kinase [2]. This three-point diversity strategy (C4 fixed, C5 varied via coupling, C2 varied via SNAr) is directly enabled by the specific substitution pattern of the target compound and cannot be replicated with the regioisomer 57054-89-4 or the symmetrical 2,4-dichloro analog without altering the regiochemical outcome.

Antimicrobial SAR Exploration via N4-Sulfonylation or N4-Acylation of the Pre-Installed Amine

The 5-bromo-2-chloropyrimidin-4-amine scaffold has established antimicrobial activity when elaborated at the C4-amino position with sulfonyl or acyl groups [1]. The target compound, bearing a tertiary diethylamino group at C4, can be used to probe the effect of N,N-dialkyl substitution on antimicrobial potency and spectrum compared to the primary amine or N-monoalkyl series. While the tertiary amine is not directly sulfonylated, the building block enables synthesis of analogs where the diethylamino group serves as a lipophilic anchor, with antimicrobial pharmacophores introduced via C5 cross-coupling. This application leverages the pre-installed diethylamino group to accelerate the exploration of N4-substitution SAR without requiring a separate alkylation step for each library member.

Agrochemical Intermediate for Hinge-Binding Heterocycle Construction

Halogenated pyrimidines are established intermediates in agrochemical discovery, particularly as scaffolds for fungicides and herbicides targeting cytochrome bc1 complex or acetolactate synthase [1]. The target compound's orthogonal halogen pattern (Br for cross-coupling, Cl for SNAr) and pre-installed tertiary amine make it suitable for constructing C5-aryl/C2-alkoxy or C5-aryl/C2-amino pyrimidines in two steps, a common substitution pattern in commercial agrochemicals. The diethylamino group at C4 may also contribute to improved cuticular penetration in planta due to increased lipophilicity (XLogP3 = 3.0) compared to primary amine analogs.

Methodology Development for Chemoselective Functionalization of Polyhalogenated Heterocycles

The target compound serves as an ideal model substrate for developing and benchmarking new chemoselective functionalization methodologies. Its three distinguishable reactive centers—C5–Br (oxidative addition), C2–Cl (SNAr), and C4–NEt₂ (spectator group)—provide a well-defined platform for testing catalyst selectivity, evaluating new ligands for Pd or Ni cross-coupling, or demonstrating sequential one-pot transformations [1]. The commercial availability at 97% purity with documented QC makes it a reproducible starting material for methodology studies, where impurity profiles must be controlled to avoid confounding catalytic results.

Quote Request

Request a Quote for 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.